Cas no 2680873-61-2 (benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate)

benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28302921
- 2680873-61-2
- benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate
- benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate
-
- インチ: 1S/C21H22N4O4/c26-12-17-11-25(8-9-28-17)20-18-10-16(6-7-19(18)22-14-23-20)24-21(27)29-13-15-4-2-1-3-5-15/h1-7,10,14,17,26H,8-9,11-13H2,(H,24,27)
- InChIKey: DHWVXFVPSYOZPF-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C2C3C=C(C=CC=3N=CN=2)NC(=O)OCC2C=CC=CC=2)CC1CO
計算された属性
- せいみつぶんしりょう: 394.16410520g/mol
- どういたいしつりょう: 394.16410520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 96.8Ų
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302921-5.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 5.0g |
$4641.0 | 2025-03-19 | |
Enamine | EN300-28302921-2.5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 2.5g |
$3136.0 | 2025-03-19 | |
Enamine | EN300-28302921-5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 5g |
$4641.0 | 2023-09-07 | ||
Enamine | EN300-28302921-0.5g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.5g |
$1536.0 | 2025-03-19 | |
Enamine | EN300-28302921-0.25g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.25g |
$1472.0 | 2025-03-19 | |
Enamine | EN300-28302921-10.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 10.0g |
$6882.0 | 2025-03-19 | |
Enamine | EN300-28302921-1.0g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 1.0g |
$1599.0 | 2025-03-19 | |
Enamine | EN300-28302921-0.1g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.1g |
$1408.0 | 2025-03-19 | |
Enamine | EN300-28302921-0.05g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 95.0% | 0.05g |
$1344.0 | 2025-03-19 | |
Enamine | EN300-28302921-10g |
benzyl N-{4-[2-(hydroxymethyl)morpholin-4-yl]quinazolin-6-yl}carbamate |
2680873-61-2 | 10g |
$6882.0 | 2023-09-07 |
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate 関連文献
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamateに関する追加情報
Introduction to Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate (CAS No. 2680873-61-2)
Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate, a compound with the CAS number 2680873-61-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of multiple heterocyclic moieties, including a morpholine ring and a quinazoline scaffold, makes it a promising candidate for further exploration in drug discovery.
The< strong>N-(benzyl carbamate) group attached to the quinazoline core introduces a versatile pharmacophore that can interact with biological targets in multiple ways. This structural motif has been widely studied for its ability to modulate enzyme activity and receptor binding. Recent studies have highlighted the importance of such scaffolds in developing novel therapeutic agents, particularly those targeting cancer and inflammatory diseases.
One of the most intriguing aspects of Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate is its potential as an inhibitor of kinases, which are critical enzymes involved in cell signaling pathways. Kinase inhibitors have become a cornerstone of modern oncology, with several drugs already on the market demonstrating remarkable efficacy in treating various cancers. The morpholine and quinazoline components of this compound are known to exhibit kinase inhibitory activity, making it a compelling candidate for further investigation.
Recent research has shown that the< strong>quinazoline scaffold is particularly effective in targeting tyrosine kinases, which are overexpressed in many cancer cells. By binding to these kinases, Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate can disrupt aberrant signaling pathways that drive tumor growth and metastasis. This mechanism of action aligns well with current trends in cancer therapy, where targeted inhibition of specific pathways is preferred over traditional chemotherapy.
The< strong>morpholine ring in the structure also contributes to the compound's pharmacological profile. Morpholine derivatives are known for their ability to enhance drug solubility and bioavailability, which are crucial factors for successful drug development. Additionally, morpholine-based compounds have shown promise in treating neurological disorders, suggesting that Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate may have applications beyond oncology.
In vitro studies have begun to unravel the potential of this compound as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis and cardiovascular disorders. By modulating inflammatory pathways, Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate could offer therapeutic benefits beyond its anti-cancer properties. These findings underscore the importance of exploring multifunctional drugs that address multiple disease mechanisms simultaneously.
The synthesis of Benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the quinazoline core, while nucleophilic substitution reactions have been employed to introduce the morpholine moiety.
The pharmacokinetic properties of this compound are also under investigation. Preliminary data suggest that it exhibits good oral bioavailability and moderate tissue distribution, which are essential characteristics for a successful drug candidate. Further studies are needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
The development of novel drug candidates like Benzyl N-{4-2-(hydroxymethyl)morpholin-4-yliquinazolin}-6-y]carbamate relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. By combining expertise from different fields, researchers can accelerate the discovery and development process, bringing new treatments to patients more quickly. The potential applications of this compound highlight the importance of continued investment in pharmaceutical research and innovation.
In conclusion, Benzyl N-{4--(hydroxymethyl)morpholino]-6-yliquinazolincarbamate (CAS No. 2680873 61 2) is a promising compound with significant therapeutic potential. Its unique structural features make it an attractive candidate for further exploration in oncology and inflammation research. As more data becomes available on its pharmacological properties and clinical efficacy, this compound could play a crucial role in addressing some of today's most challenging medical conditions.
2680873-61-2 (benzyl N-{4-2-(hydroxymethyl)morpholin-4-ylquinazolin-6-yl}carbamate) 関連製品
- 54660-78-5(4-chloropyrimidin-5-amine)
- 77370-41-3(3-Methylbutane-1,2,3-tricarboxylic Acid)
- 1805528-86-2(Ethyl 2-bromo-6-cyano-3-methoxyphenylacetate)
- 1321581-32-1(3-(4-chloro-3-fluorophenoxy)propan-1-amine)
- 2091757-47-8(2-(methoxymethoxy)benzene-1-sulfonyl chloride)
- 832674-06-3(2-(5-Bromo-4-formyl-2-methoxy-phenoxy)-N-p-tolyl-acetamide)
- 5023-60-9(Benzene, 1-methyl-4-[(phenylmethyl)thio]-)
- 1217451-85-8(L-Theanine-d)
- 1035841-11-2(4,5-Dimethyl-2-pyrrolidin-2-yl-1H-benzimidazole)
- 1270454-91-5(3-amino-3-(quinolin-6-yl)propan-1-ol)



